H-DL-Ala-OEt.HCl

Description

The exact mass of the compound Ethyl 2-aminopropanoate hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156973. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

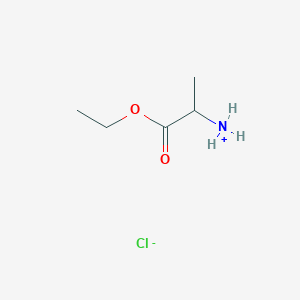

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

ethyl 2-aminopropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-3-8-5(7)4(2)6;/h4H,3,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXLZWMDXJFOOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883470 | |

| Record name | Alanine, ethyl ester, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-27-6, 1115-59-9, 6331-09-5 | |

| Record name | Alanine, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl alaninate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 617-27-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC45688 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alanine, ethyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alanine, ethyl ester, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl β-alaninate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl alaninate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of DL-Alanine Ethyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of DL-Alanine ethyl ester hydrochloride. The information is curated for researchers, scientists, and professionals in the field of drug development who utilize this compound as a building block in peptide synthesis and other chemical modifications. This document details the compound's structure, physical and spectral properties, and provides detailed experimental protocols for its synthesis and application in peptide coupling reactions.

Chemical and Physical Properties

DL-Alanine ethyl ester hydrochloride is a racemic mixture of the D- and L-enantiomers of alanine ethyl ester hydrochloride. It is a white to off-white crystalline solid.[1] This compound is primarily utilized as a versatile building block in peptide synthesis and is noted for its solubility in water.[1]

General and Physical Properties

The following table summarizes the key identification and physical properties of DL-Alanine ethyl ester hydrochloride.

| Property | Value | Reference(s) |

| Chemical Name | DL-Alanine ethyl ester hydrochloride | [1] |

| Synonyms | Ethyl DL-alaninate hydrochloride, H-DL-Ala-OEt.HCl | [2][3] |

| CAS Number | 617-27-6 | [1][4] |

| Molecular Formula | C₅H₁₁NO₂·HCl | [1] |

| Molecular Weight | 153.61 g/mol | [2][4] |

| Appearance | White to off-white powder/solid | [1] |

| Melting Point | 74-87 °C | [1][4] |

| Solubility | Soluble in water and ethanol, insoluble in ether. | [5] |

| Storage Conditions | Store at 0-8°C in a dry, well-ventilated place. Keep container tightly closed and protect from moisture. The compound is hygroscopic. | [1][6][7] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of DL-Alanine ethyl ester hydrochloride. Below are the typical spectral characteristics.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of the L-enantiomer, which are representative of the DL-form, are detailed below. The spectra are typically recorded in D₂O.

¹H NMR (in D₂O): [8]

-

δ 1.11 (t, 3H, J=7.1 Hz): Corresponds to the methyl protons of the ethyl group (CH₂CH ₃).

-

δ 1.37 (d, 3H, J=7.4 Hz): Corresponds to the methyl protons of the alanine backbone (CH ₃CH).

-

δ 4.03 (q, 1H, J=7.2 Hz): Represents the alpha-proton of the alanine backbone (CH₃CH ).

-

δ 4.09 (q, 2H, J=7.2 Hz): Represents the methylene protons of the ethyl group (CH ₂CH₃).

¹³C NMR (in D₂O): [8]

-

δ 13.98: Corresponds to the methyl carbon of the ethyl group (CH₂C H₃).

-

δ 15.90: Corresponds to the methyl carbon of the alanine backbone (C H₃CH).

-

δ 49.65: Represents the alpha-carbon of the alanine backbone (CH₃C H).

-

δ 64.29: Represents the methylene carbon of the ethyl group (C H₂CH₃).

-

δ 171.57: Corresponds to the carbonyl carbon of the ester group (C =O).

1.2.2. Infrared (IR) Spectroscopy

-

N-H stretching: Broad absorption in the region of 3000-3400 cm⁻¹ due to the ammonium group.

-

C-H stretching: Absorptions around 2850-3000 cm⁻¹.

-

C=O stretching: A strong absorption band around 1730-1750 cm⁻¹ characteristic of the ester carbonyl group.

-

N-H bending: Absorption around 1500-1600 cm⁻¹.

-

C-O stretching: Absorptions in the region of 1000-1300 cm⁻¹.

Experimental Protocols

This section provides detailed methodologies for the synthesis of DL-Alanine ethyl ester hydrochloride and its subsequent use in a standard peptide coupling reaction.

Synthesis of DL-Alanine Ethyl Ester Hydrochloride

Two common methods for the synthesis are presented below.

Method 1: Using Thionyl Chloride [8]

This method involves the esterification of DL-alanine using ethanol and thionyl chloride.

-

Reagents and Materials:

-

DL-Alanine

-

Ethanol (absolute)

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, suspend DL-alanine in absolute ethanol at -5 °C using an ice-salt bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 1.5 to 2 hours. The suspension should become a clear solution.

-

After the reflux period, cool the solution to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude DL-Alanine ethyl ester hydrochloride as a solid.

-

The crude product can be recrystallized from an ethanol/diethyl ether mixture to yield the purified product.

-

Method 2: Using Hydrogen Chloride Gas [8]

This method utilizes gaseous hydrogen chloride for the esterification.

-

Reagents and Materials:

-

DL-Alanine

-

Ethanol (dry)

-

Hydrogen chloride (gas)

-

Gas dispersion tube

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Rotary evaporator

-

-

Procedure:

-

Suspend DL-alanine in dry ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Bubble dry hydrogen chloride gas through the suspension using a gas dispersion tube.

-

Once the solution is saturated with HCl, attach a reflux condenser and heat the mixture to reflux for 2 hours.

-

After reflux, cool the reaction mixture to room temperature.

-

Concentrate the solution in vacuo using a rotary evaporator.

-

The resulting solid can be recrystallized from an ethanol/diethyl ether mixture to afford the pure DL-Alanine ethyl ester hydrochloride.

-

Application in Peptide Coupling

DL-Alanine ethyl ester hydrochloride is a common starting material for the elongation of a peptide chain. The following is a general protocol for coupling an N-protected amino acid to DL-Alanine ethyl ester hydrochloride.

-

Reagents and Materials:

-

N-protected amino acid (e.g., Cbz-L-Phenylalanine)

-

DL-Alanine ethyl ester hydrochloride

-

Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

-

Coupling additive (e.g., 1-Hydroxybenzotriazole (HOBt))

-

Tertiary base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware for workup and purification

-

-

Procedure:

-

Dissolve the N-protected amino acid and HOBt (1.1 equivalents) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve DL-Alanine ethyl ester hydrochloride in anhydrous DCM and add 1 equivalent of a tertiary base (e.g., TEA) to neutralize the hydrochloride and free the amine.

-

Add the solution of the free-based DL-Alanine ethyl ester to the solution of the N-protected amino acid and HOBt.

-

Slowly add a solution of the coupling agent (e.g., DCC, 1.1 equivalents) in DCM to the reaction mixture while maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 2 hours, and then allow it to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter off the precipitated dicyclohexylurea (DCU) if DCC was used.

-

Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

-

The crude product can be purified by column chromatography or recrystallization.

-

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of DL-Alanine ethyl ester hydrochloride via the thionyl chloride method.

Caption: Workflow for the synthesis of DL-Alanine ethyl ester hydrochloride.

Peptide Coupling Workflow

The diagram below outlines the key steps in a typical peptide coupling reaction utilizing DL-Alanine ethyl ester hydrochloride.

Caption: Workflow of a typical peptide coupling reaction.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Alanine, ethyl ester, hydrochloride (1:1) | C5H12ClNO2 | CID 102560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. DL-Alanine, ethyl ester | C10H20Cl3N2O3P | CID 4261594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Ethyl L-alaninate hydrochloride synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Physical Properties of H-DL-Ala-OEt.HCl (DL-Alanine Ethyl Ester Hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Ala-OEt.HCl, chemically known as DL-Alanine ethyl ester hydrochloride, is a derivative of the amino acid alanine. It serves as a crucial building block in various chemical and pharmaceutical applications.[1][2] Its primary utility is in peptide synthesis, where the ethyl ester group protects the carboxylic acid functionality of alanine, allowing for controlled peptide bond formation.[1][2][3] This compound is also utilized in biochemical research to study amino acid metabolism and enzyme functions.[1][2] This guide provides a comprehensive overview of its physical properties, experimental considerations, and its role in synthetic workflows.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Citations |

| Chemical Formula | C₅H₁₁NO₂·HCl | [1][4] |

| Molecular Weight | 153.61 g/mol | [1][4][5] |

| Appearance | White to off-white powder, crystals, or granular powder. | [1][4][6] |

| Melting Point | 74-87 °C | [1][4][6] |

| Solubility | Soluble in water and ethanol; insoluble in ether. | [3] |

| Storage Conditions | Store at 2-8°C in a cool, dry place under an inert gas. | [1][3][4] |

| CAS Number | 617-27-6 | [1][4][6] |

| EC Number | 210-507-0 | [4][6] |

| PubChem CID | 102560 | [5] |

| InChI Key | JCXLZWMDXJFOOI-UHFFFAOYSA-N | [4][5][6] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published. However, standard laboratory procedures are employed.

General Methodology for Melting Point Determination:

A capillary melting point apparatus is typically used. A small, dry sample of this compound is packed into a capillary tube. The tube is placed in the apparatus, and the temperature is gradually increased. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

General Methodology for Solubility Assessment:

To determine solubility, a known amount of this compound is added to a specific volume of a solvent (e.g., water, ethanol, ether) at a controlled temperature. The mixture is agitated, and the substance is added until no more dissolves, indicating saturation. Solubility can then be expressed quantitatively (e.g., in g/100mL). For this compound, it is noted to be soluble in water and ethanol and insoluble in ether.

Role in Peptide Synthesis

This compound is a fundamental reagent in peptide synthesis. The ethyl ester protects the carboxylic acid group of the alanine, while the amine group is available for coupling with the activated carboxylic acid of another amino acid. The hydrochloride salt form enhances the stability and handling of the compound.

Below is a diagram illustrating the logical workflow of utilizing this compound in a standard peptide coupling reaction.

Caption: Logical workflow of this compound in peptide synthesis.

Safety and Handling

This compound is classified as causing skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a well-characterized amino acid derivative with established physical properties that make it suitable for its primary application in peptide synthesis. Its solubility in common organic solvents like ethanol facilitates its use in solution-phase synthesis. The provided data and workflow illustration offer a technical foundation for researchers and professionals incorporating this compound into their work.

References

An In-depth Technical Guide to H-DL-Ala-OEt.HCl: A Core Building Block in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

H-DL-Ala-OEt.HCl, known chemically as DL-Alanine ethyl ester hydrochloride, is a pivotal amino acid derivative extensively utilized in synthetic organic chemistry and pharmaceutical development. As a modified form of the amino acid DL-alanine, it serves as a fundamental building block, particularly in the field of peptide synthesis, where it facilitates the controlled formation of peptide bonds. This guide provides a comprehensive overview of its molecular structure, properties, synthesis, and applications, tailored for a scientific audience.

Molecular Structure and Chemical Formula

This compound is the hydrochloride salt of the ethyl ester of DL-alanine. The esterification of the carboxylic acid group and the formation of a hydrochloride salt with the amino group are crucial modifications. The ester group serves as a protecting group for the carboxylic acid, preventing it from reacting during peptide coupling, while the hydrochloride salt improves the compound's stability and handling characteristics.

The logical relationship of this compound to its parent amino acid is illustrated in the diagram below.

Caption: Logical diagram of this compound derivation.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Weight | 153.61 g/mol | [1][2][3][6] |

| Appearance | White to off-white solid / granular powder | [2][4][5][7] |

| Melting Point | 85-87 °C | [4][7][8] |

| Solubility | Soluble in water and ethanol | [1][7][8] |

| CAS Number | 617-27-6 | [2][3][4][5] |

| EC Number | 210-507-0 | [4][5] |

| Topological Polar Surface Area | 52.3 Ų | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Storage Conditions | 2-8°C, Inert atmosphere, Hygroscopic | [5][8] |

Experimental Protocols

This compound is central to two key processes: its own synthesis from DL-alanine and its subsequent use as a reactant in further synthetic steps, such as peptide synthesis.

Synthesis of this compound (Fischer Esterification)

The most common method for preparing amino acid ethyl ester hydrochlorides is the Fischer esterification. This acid-catalyzed reaction involves treating the amino acid with an excess of ethanol, which acts as both the solvent and the reactant.

Materials:

-

DL-Alanine

-

Anhydrous Ethanol (EtOH)

-

Concentrated Hydrochloric Acid (HCl) or Thionyl Chloride (SOCl₂) or Hydrogen Chloride (gas)

-

Round-bottom flask with reflux condenser

-

Rotary evaporator

Procedure:

-

Suspend DL-alanine (1.0 eq) in anhydrous ethanol (e.g., 10-20 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension in an ice bath (0 °C).

-

Slowly add a catalytic amount of acid. Two common methods are:

-

Method A (HCl): Add concentrated hydrochloric acid (e.g., 5 mL for 5 g of DL-alanine) dropwise to the stirred suspension.[8]

-

Method B (Thionyl Chloride): Cautiously add thionyl chloride (SOCl₂) (1.1-1.2 eq) dropwise. This method generates HCl in situ and is highly effective but requires handling in a fume hood due to the evolution of SO₂ gas.

-

-

After the addition is complete, remove the ice bath and attach a reflux condenser.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of the starting amino acid.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent (excess ethanol) and volatile byproducts under reduced pressure using a rotary evaporator.

-

The resulting crude product, a colorless oil or solid residue, is vacuum dried to yield this compound. Further purification can be achieved by recrystallization if necessary.

References

- 1. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride-Academax [zbzx.academax.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Continuous synthesis method of glycine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Page loading... [guidechem.com]

DL-Alanine Ethyl Ester Hydrochloride: A Comprehensive Technical Guide

CAS Number: 617-27-6

This technical guide provides an in-depth overview of DL-Alanine ethyl ester hydrochloride, a versatile amino acid derivative with significant applications in research and development. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comprehensive data, and visualizations of key processes.

Chemical and Physical Properties

DL-Alanine ethyl ester hydrochloride is the hydrochloride salt of the ethyl ester of DL-alanine. It is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 617-27-6 | [1][2][3][4] |

| Molecular Formula | C₅H₁₁NO₂·HCl | [1] |

| Molecular Weight | 153.61 g/mol | [1][4][5] |

| Melting Point | 85-87 °C | [6] |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in water and ethanol, insoluble in ether. | [6] |

| Storage Conditions | Store at 0-8°C. | [1] |

Synthesis of DL-Alanine Ethyl Ester Hydrochloride

The most common method for the synthesis of DL-Alanine ethyl ester hydrochloride is the Fischer esterification of DL-alanine with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification using Thionyl Chloride

This protocol describes the synthesis of L-alanine ethyl ester hydrochloride, and a similar procedure can be applied for the DL-racemic mixture.

Materials:

-

L-alanine (or DL-alanine)

-

Ethanol

-

Thionyl chloride

Procedure:

-

Dissolve L-alanine (3.56 g, 0.04 mol) in ethanol (30 mL) at -5 °C.

-

Slowly add thionyl chloride (3.6 mL) dropwise while maintaining the temperature and stirring.

-

After the addition is complete, warm the reaction mixture to 78 °C and reflux for 1.5 hours.

-

Upon completion, remove the solvent by vacuum distillation to yield L-alanine ethyl ester hydrochloride. The expected yield is over 80%.

Experimental Protocol: Fischer Esterification using Hydrogen Chloride Gas

This method provides a high yield of the desired product.

Materials:

-

L-alanine (or DL-alanine)

-

Dry ethanol

-

Hydrogen chloride gas

-

Diethyl ether

Procedure:

-

Suspend L-alanine (100 g, 1.12 mol) in dry ethanol (800 ml).

-

Bubble dry hydrogen chloride gas through the suspension.

-

Reflux the resulting solution for 2 hours.

-

Concentrate the solution in vacuo.

-

Recrystallize the crude product from an ethanol-diethyl ether mixture to obtain the final product as a white solid. The reported yield for the L-enantiomer is 98%.

Synthesis Workflow

The general workflow for the synthesis of DL-Alanine ethyl ester hydrochloride via Fischer esterification can be visualized as follows:

Caption: General workflow for the synthesis of DL-Alanine ethyl ester hydrochloride.

Spectroscopic Data

The structural confirmation of DL-Alanine ethyl ester hydrochloride is typically achieved through various spectroscopic techniques.

| Technique | Observed Peaks/Signals |

| ¹H NMR (200 MHz, D₂O) | δ 1.11 (3H, t, J=7.1, CH₂CH ₃), 1.37 (3H, d, J=7.4, CHCH ₃), 4.03 (1H, q, J=7.2, CH CH₃), 4.09 (2H, q, J=7.2, CH ₂CH₃), 4.16 (2H, s, NH ₂) |

| ¹³C NMR (125 MHz, D₂O) | δ 13.98 (C H₃), 15.90 (C H₃), 49.65 (C H), 64.29 (C H₂), 171.57 (C O) |

| IR (KBr) | The IR spectrum would show characteristic peaks for the amine hydrochloride salt, the ester carbonyl group, and C-H bonds. |

Note: The provided NMR data is for the L-enantiomer, but similar chemical shifts are expected for the DL-racemic mixture.

Applications in Research and Development

DL-Alanine ethyl ester hydrochloride serves as a crucial building block and intermediate in various scientific fields.

-

Pharmaceutical Development: It is an important intermediate in the synthesis of a variety of pharmaceuticals.[1] Its use in creating analogs of bioactive peptides allows for the development of novel therapeutic agents.

-

Peptide Synthesis: As a protected amino acid derivative, it is a fundamental component in peptide synthesis, facilitating the formation of peptide bonds.[1]

-

Biochemical Research: This compound is utilized in studies of amino acid metabolism and protein synthesis.[1] It can also serve as a substrate in enzymatic reactions to explore enzyme activity and specificity.

-

Food Industry: It is used as a flavor enhancer in food products.[1]

Potential Biological Activity and Signaling Pathway

While specific signaling pathways for DL-Alanine ethyl ester hydrochloride are not extensively documented, studies on related L-amino acid esters suggest a potential for vasodilator activity. This activity is proposed to be mediated by the release of endothelium-derived nitric oxide (EDNO).

A proposed mechanism involves the uptake of the amino acid ester by endothelial cells, followed by enzymatic conversion, which in turn stimulates the production of nitric oxide by endothelial nitric oxide synthase (eNOS). The released nitric oxide then diffuses to adjacent smooth muscle cells, where it activates guanylate cyclase, leading to an increase in cyclic GMP (cGMP) and subsequent vasodilation.

Caption: Hypothetical signaling pathway for vasodilation induced by amino acid esters.

Safety and Handling

DL-Alanine ethyl ester hydrochloride is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. It should be stored in a cool, dry, and well-ventilated area.

This guide provides a comprehensive summary of the available technical information for DL-Alanine ethyl ester hydrochloride. For further details, researchers are encouraged to consult the cited literature and relevant safety data sheets.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Show how Fischer esterification might be used to form the followi... | Study Prep in Pearson+ [pearson.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scielo.br [scielo.br]

H-DL-Ala-OEt.HCl: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H-DL-Ala-OEt.HCl (ethyl DL-alaninate hydrochloride), a key amino acid derivative. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and illustrates its primary application in a common experimental workflow.

Core Quantitative Data

The following table summarizes the key quantitative data for this compound, compiled from various sources for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 153.61 g/mol | [1][2][3][4] |

| Molecular Formula | C₅H₁₂ClNO₂ | [1][2] |

| CAS Number | 617-27-6 | [1][2] |

| Melting Point | 81-87 °C | [2] |

| Boiling Point | 127.8 °C at 760 mmHg | [2] |

| Density | 0.821 g/cm³ | [2] |

| Appearance | White to off-white solid/granular powder | [1][2] |

| Storage Conditions | 2-8 °C | [2] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol is adapted from the synthesis of the L-enantiomer and is applicable for the preparation of the racemic mixture.

Objective: To synthesize ethyl DL-alaninate hydrochloride via Fischer esterification of DL-alanine.

Materials:

-

DL-alanine

-

Ethanol (absolute)

-

Thionyl chloride (SOCl₂) or Hydrogen chloride (HCl) gas

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend DL-alanine in absolute ethanol at a concentration of approximately 1.3 mol/L.

-

Acid Addition: Cool the suspension to -5 °C in an ice-salt bath. Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred suspension. Alternatively, bubble dry hydrogen chloride gas through the suspension until saturation.

-

Reaction: After the addition of the acid, warm the reaction mixture to reflux (approximately 78 °C) and maintain it for 1.5 to 2 hours.

-

Solvent Removal: Upon completion of the reaction, remove the ethanol by vacuum distillation.

-

Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethanol and then add diethyl ether until the solution becomes turbid. Allow the solution to cool, inducing the crystallization of the purified this compound.

-

Isolation and Drying: Collect the white crystalline solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Characterization by ¹H NMR Spectroscopy

Objective: To confirm the identity and purity of the synthesized this compound using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Sample Preparation:

-

Dissolve a small amount of the product in Deuterium Oxide (D₂O).

¹H NMR Spectral Data (Expected):

-

δ 1.11 (t, 3H): Triplet corresponding to the methyl protons of the ethyl group.

-

δ 1.37 (d, 3H): Doublet corresponding to the methyl protons of the alanine backbone.

-

δ 4.03 (q, 1H): Quartet corresponding to the alpha-proton of the alanine backbone.

-

δ 4.09 (q, 2H): Quartet corresponding to the methylene protons of the ethyl group.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the application of this compound as a foundational building block in solution-phase peptide synthesis.

Caption: Workflow for Peptide Synthesis using this compound.

References

Solubility Profile of DL-Alanine Ethyl Ester Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of DL-Alanine ethyl ester hydrochloride in common laboratory solvents. Due to a notable lack of specific quantitative data in publicly available literature for the DL-racemic mixture, this document presents available qualitative information for the target compound, quantitative data for its individual enantiomers and closely related analogs, and a detailed experimental protocol for determining its solubility in-house.

Summary of Solubility Data

The following table summarizes the available solubility data for DL-Alanine ethyl ester hydrochloride and its related compounds. It is crucial to note that the quantitative data presented, unless otherwise specified, is for stereoisomers or analogs and should be considered as an estimation for the DL-form.

| Solvent | Compound | Solubility | Temperature (°C) | Notes |

| Water | DL-Alanine ethyl ester hydrochloride | Soluble[1] | Not Specified | Qualitative data. |

| Water | L-Alanine ethyl ester hydrochloride | Slightly soluble[2] | Not Specified | Qualitative data. |

| Water | L-Alanine methyl ester hydrochloride | 100 mg/mL | Not Specified | |

| Phosphate-Buffered Saline (PBS, pH 7.2) | L-Alanine methyl ester hydrochloride | ~10 mg/mL[3] | Not Specified | |

| Ethanol | DL-Alanine ethyl ester hydrochloride | Soluble | Not Specified | Qualitative data. |

| Ethanol | L-Alanine methyl ester hydrochloride | ~30 mg/mL[3] | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | D-Alanine ethyl ester hydrochloride | 175 mg/mL[4][5] | Not Specified | Requires sonication for dissolution.[4][5] The hygroscopic nature of DMSO can affect solubility.[4] |

| Dimethyl Sulfoxide (DMSO) | L-Alanine methyl ester hydrochloride | ~20 mg/mL[3] | Not Specified | |

| Dimethylformamide (DMF) | L-Alanine methyl ester hydrochloride | ~20 mg/mL[3] | Not Specified | |

| Diethyl Ether | DL-Alanine ethyl ester hydrochloride | Insoluble | Not Specified | Qualitative data. |

Note: The solubility of amino acid esters can be influenced by factors such as temperature, pH, and the presence of other solutes. The data above should be used as a guideline, and empirical determination is recommended for specific applications.

Experimental Protocol for Solubility Determination

This section outlines a general and robust methodology for determining the equilibrium solubility of DL-Alanine ethyl ester hydrochloride in a solvent of interest. This protocol is based on the shake-flask method, a widely accepted technique for solubility measurement.

1. Materials and Equipment:

-

DL-Alanine ethyl ester hydrochloride (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical instrument for quantification.

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of DL-Alanine ethyl ester hydrochloride to a pre-weighed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Record the exact weight of the compound added.

-

Add a known volume or weight of the solvent of interest to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibrium may need to be determined empirically.

-

-

Sample Processing:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Allow the vials to stand undisturbed at the experimental temperature for a short period to allow for the sedimentation of the solid.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of DL-Alanine ethyl ester hydrochloride.

-

Prepare a calibration curve using standard solutions of known concentrations of DL-Alanine ethyl ester hydrochloride.

-

Calculate the solubility of the compound in the solvent of interest based on the concentration of the saturated solution and the dilution factor.

-

3. Data Analysis and Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Report the temperature at which the solubility was determined.

-

Perform the experiment in triplicate to ensure the reproducibility of the results and report the mean and standard deviation.

Process Visualization

The following diagram illustrates the experimental workflow for determining the solubility of DL-Alanine ethyl ester hydrochloride.

This guide serves as a foundational resource for understanding and determining the solubility of DL-Alanine ethyl ester hydrochloride. For critical applications, it is strongly recommended that researchers perform their own solubility studies under their specific experimental conditions.

References

An In-depth Technical Guide to the Stability and Storage of H-DL-Ala-OEt.HCl

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of chemical reagents is paramount to ensuring experimental reproducibility and the integrity of results. This guide provides a comprehensive overview of the stability and recommended storage conditions for DL-Alanine ethyl ester hydrochloride (H-DL-Ala-OEt.HCl), a common amino acid derivative used in peptide synthesis and other biochemical applications.

Core Properties and Stability Profile

This compound is the hydrochloride salt of the ethyl ester of the racemic amino acid alanine. It is typically a white to off-white solid or crystalline powder.[1][2] The compound is soluble in water and ethanol but insoluble in ether. Under recommended storage conditions, this compound is considered stable.[3][4] However, its hygroscopic nature and chemical structure (an ester) make it susceptible to degradation in the presence of moisture and at elevated temperatures.[3]

Summary of Physical and Chemical Properties:

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁NO₂·HCl | [5][6] |

| Molecular Weight | 153.61 g/mol | [2][7][8] |

| Appearance | White to off-white solid/powder | [1][2] |

| Melting Point | 81-87 °C | [2][6] |

| Solubility | Soluble in water and ethanol; insoluble in ether |

Recommended Storage Conditions

Proper storage is crucial to maintain the quality and stability of this compound. The primary concerns are exposure to moisture, heat, and strong oxidizing agents.[3][4]

Table of Recommended Storage Parameters:

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | 2-8°C | To minimize degradation and maintain stability. | [6] |

| 4°C | For sealed storage, away from moisture. | [7] | |

| 0-8°C | General recommendation for storage. | [5] | |

| Do not store above 5°C | To prevent thermal degradation. | [4] | |

| Atmosphere | Store under an inert gas (Nitrogen or Argon). | The compound is hygroscopic and sensitive to atmospheric moisture. | [1][3] |

| Container | Keep container tightly closed. | To prevent moisture ingress. | [3][4] |

| Must only be kept in original packaging. | To ensure appropriate container material and integrity. | [3] | |

| In-Solvent Storage | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture). | For maintaining stability of stock solutions. | [7] |

Potential Degradation Pathways

1. Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis, especially in the presence of moisture and under acidic or basic conditions. This reaction would yield DL-Alanine and ethanol.

2. Amine Reactions: Although the amine group is protonated as a hydrochloride salt, it can still potentially undergo reactions, particularly if the salt is neutralized.

The following diagram illustrates these potential degradation pathways.

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Detailed, publicly available experimental protocols specifically for the stability testing of this compound were not identified in the surveyed literature. However, standard methodologies for assessing the stability of pharmaceutical compounds can be applied. These typically involve:

-

Forced Degradation Studies: Exposing the compound to stress conditions such as high temperature, high humidity, strong acid/base, and oxidative stress to identify potential degradation products and pathways.

-

Long-Term Stability Testing: Storing the compound under recommended conditions and at specified time points, analyzing its purity and potency using techniques like High-Performance Liquid Chromatography (HPLC).

Handling and Safety Precautions

When handling this compound, it is important to take appropriate safety measures. The compound may cause skin and serious eye irritation.[9] It is recommended to handle the substance in a well-ventilated area or under a fume hood, wearing personal protective equipment such as gloves, safety glasses, and a lab coat.[3][4] In case of combustion, toxic fumes including carbon oxides, nitrogen oxides, and hydrogen chloride may be emitted.[3][4]

Conclusion

This compound is a stable compound when stored under the recommended conditions of low temperature (2-8°C), in a tightly sealed container, and under an inert atmosphere to protect it from moisture. Its primary degradation pathway is likely the hydrolysis of the ethyl ester. Adherence to these storage and handling guidelines is essential for maintaining the integrity of the compound for research and development applications.

References

- 1. H-D-ALA-OET HCL | 6331-09-5 [chemicalbook.com]

- 2. DL -Alanine ethyl ester = 99.0 AT 617-27-6 [sigmaaldrich.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. peptide.com [peptide.com]

- 5. chemimpex.com [chemimpex.com]

- 6. echemi.com [echemi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Alanine, ethyl ester, hydrochloride (1:1) | C5H12ClNO2 | CID 102560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Melting Point of DL-Alanine Ethyl Ester Hydrochloride

This technical guide provides an in-depth overview of the melting point of DL-Alanine ethyl ester hydrochloride, tailored for researchers, scientists, and professionals in drug development. The document presents a compilation of reported melting point data, a detailed experimental protocol for its determination, and a visualization of a relevant synthetic pathway.

Data Presentation: Melting Point

The melting point of alanine ethyl ester hydrochloride can vary depending on its stereoisomeric form. The following table summarizes the reported melting points for the racemic mixture (DL), as well as the individual enantiomers (L and D).

| Compound | Reported Melting Point (°C) | Source |

| DL-Alanine ethyl ester hydrochloride | 87.0 | [1] |

| DL-Alanine ethyl ester hydrochloride | 74-80 | [2] |

| L-Alanine ethyl ester hydrochloride | 60-64 | [][4] |

| L-Alanine ethyl ester hydrochloride | 77.0 to 83.0 | |

| D-Alanine ethyl ester hydrochloride | 78 - 83 | [5] |

Experimental Protocols: Melting Point Determination

The determination of a substance's melting point is a fundamental analytical technique used to assess its purity. The capillary melting point method is a widely accepted and commonly used procedure.

Objective: To determine the melting point range of a solid crystalline sample of DL-Alanine ethyl ester hydrochloride.

Materials and Apparatus:

-

DL-Alanine ethyl ester hydrochloride sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation:

-

Ensure the DL-Alanine ethyl ester hydrochloride sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a clean, dry mortar and pestle.

-

Pack the powdered sample into the open end of a capillary tube to a depth of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the powder.

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

Ensure the thermometer is correctly positioned in the apparatus to accurately measure the temperature of the heating block.

-

-

Melting Point Determination:

-

Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used to get an approximate melting point.

-

For a more accurate determination, a slower heating rate of 1-2 °C per minute should be used as the temperature approaches the expected melting point.

-

Carefully observe the sample through the magnifying lens of the apparatus.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears. This is the lower limit of the melting point range.

-

Continue to observe the sample and record the temperature at which the last solid particle melts. This is the upper limit of the melting point range.

-

The melting point is reported as this range. A narrow range (e.g., 1-2 °C) is indicative of a pure substance.

-

Mandatory Visualization: Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of Alanine Ethyl Ester Hydrochloride, a common laboratory preparation.

Caption: A generalized workflow for the synthesis of Alanine Ethyl Ester Hydrochloride.

References

In-Depth Technical Guide: Hygroscopicity of H-DL-Ala-OEt.HCl

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Understanding the Hygroscopicity of H-DL-Ala-OEt.HCl

This compound is the hydrochloride salt of the ethyl ester of DL-alanine. The presence of polar functional groups, including the ester and the amine hydrochloride, makes the molecule susceptible to interaction with atmospheric moisture. This tendency to adsorb water from the air is known as hygroscopicity.

While a definitive public study on the hygroscopicity of this compound is not available, the scientific literature strongly supports the hygroscopic nature of amino acids and their derivatives, particularly their salts. For instance, technical support documents for similar short-chain peptide salts explicitly describe them as hygroscopic, noting that they can appear clumpy or as a gel upon exposure to moisture. Supplier handling instructions for various amino acid esters consistently recommend storage in sealed containers away from moisture, further indicating their hygroscopic properties.

The absorption of moisture can have significant consequences for the material, including:

-

Physical Changes: Caking, deliquescence (dissolving in absorbed water), and changes in flowability.

-

Chemical Degradation: Hydrolysis of the ester group, leading to the formation of DL-alanine and ethanol.

-

Inaccurate Dosing: The measured weight of the substance may be inflated by an unknown amount of water, leading to errors in concentration calculations for solutions and reactions.

Given these potential issues, it is crucial for researchers to handle this compound as a hygroscopic compound and to characterize its moisture sorption behavior for specific applications.

Quantitative Analysis of Hygroscopicity

The most effective method for quantifying the hygroscopicity of a solid material is by generating a moisture sorption isotherm. This is typically achieved using Dynamic Vapor Sorption (DVS) analysis. The isotherm plots the equilibrium moisture content of the material as a function of relative humidity (RH) at a constant temperature.

Representative Moisture Sorption Isotherm Data

As specific DVS data for this compound is not publicly available, the following table presents representative data extracted from a moisture sorption isotherm of L-Lysine, another hygroscopic amino acid. This data illustrates the typical behavior of such compounds and serves as a practical example.

| Relative Humidity (%) | % Change in Mass (Adsorption) | % Change in Mass (Desorption) |

| 0 | 0.00 | 0.55 |

| 10 | 0.25 | 0.60 |

| 20 | 0.50 | 0.70 |

| 30 | 0.75 | 0.85 |

| 40 | 1.10 | 1.15 |

| 50 | 1.80 | 1.90 |

| 60 | 3.00 | 3.10 |

| 70 | 5.20 | 5.40 |

| 80 | 10.50 | 10.80 |

| 90 | 25.00 | 25.00 |

Note: This data is illustrative and based on the behavior of a similar compound. Actual values for this compound may vary.

Classification of Hygroscopicity

The European Pharmacopoeia provides a classification system for the hygroscopicity of substances based on the percentage of weight gain after storage at 25°C and 80% relative humidity for 24 hours.

| Classification | Increase in Weight (%) |

| Non-hygroscopic | < 0.2 |

| Slightly hygroscopic | ≥ 0.2 and < 2 |

| Hygroscopic | ≥ 2 and < 15 |

| Very hygroscopic | ≥ 15 |

Experimental Protocol: Dynamic Vapor Sorption (DVS)

This section details a generalized protocol for determining the hygroscopicity of a powdered substance like this compound using a DVS instrument.

Objective: To determine the moisture sorption and desorption isotherm of the sample and classify its hygroscopicity.

Materials and Equipment:

-

Dynamic Vapor Sorption (DVS) analyzer

-

Microbalance (integrated into the DVS)

-

Sample pans (mesh or solid, depending on the instrument)

-

This compound sample (typically 10-20 mg)

-

Nitrogen gas supply (for dry gas stream)

-

Deionized water (for humidification)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample into a pre-tared DVS sample pan.

-

Load the sample pan onto the DVS microbalance.

-

-

Instrument Setup:

-

Set the analysis temperature (e.g., 25°C).

-

Define the relative humidity (RH) profile. A typical profile involves:

-

An initial drying step at 0% RH until a stable mass is achieved. This establishes the dry mass of the sample.

-

A sorption phase with stepwise increases in RH (e.g., in 10% increments from 0% to 90% RH).

-

A desorption phase with stepwise decreases in RH (e.g., in 10% increments from 90% to 0% RH).

-

-

Set the equilibrium criteria for each RH step (e.g., a mass change of less than 0.002% per minute over a 10-minute period).

-

-

Data Collection:

-

Start the DVS experiment. The instrument will automatically control the RH and record the sample mass over time.

-

The experiment proceeds to the next RH step only after the equilibrium criteria have been met at the current step.

-

The instrument software will plot the percentage change in mass against time and generate the final sorption/desorption isotherm.

-

-

Data Analysis:

-

From the sorption isotherm, determine the percentage weight gain at 80% RH to classify the hygroscopicity according to the European Pharmacopoeia.

-

Analyze the shape of the isotherm to identify any phase transitions, such as deliquescence.

-

Evaluate the hysteresis between the sorption and desorption curves, which can provide information about the material's pore structure and the nature of water binding.

-

Visualizations: Workflows and Logical Relationships

Experimental Workflow for DVS Analysis

The following diagram illustrates the key steps in performing a Dynamic Vapor Sorption analysis.

Caption: Workflow for DVS analysis of this compound.

Handling Protocol for Hygroscopic Compounds

This diagram outlines the recommended procedure for handling a hygroscopic compound like this compound to minimize moisture uptake.

Caption: Recommended handling workflow for hygroscopic compounds.

A Comprehensive Technical Guide to H-DL-Ala-OEt.HCl: Synonyms, Properties, and Experimental Applications

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth overview of H-DL-Ala-OEt.HCl, also known as DL-Alanine ethyl ester hydrochloride. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's alternative names, physicochemical properties, and key experimental protocols for its synthesis and application in peptide chemistry.

Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and commercial catalogs. Understanding these synonyms is crucial for effective literature searches and procurement. The compound is systematically named ethyl 2-aminopropanoate hydrochloride.

A comprehensive list of its common synonyms and identifiers is provided below:

| Type | Name/Identifier |

| Common Name | DL-Alanine ethyl ester hydrochloride |

| Abbreviation | This compound |

| IUPAC Name | ethyl 2-aminopropanoate;hydrochloride |

| CAS Number | 617-27-6 |

| Other Names | Alanine, ethyl ester, hydrochloride (1:1), D,L-Alanine Ethyl Ester Hydrochloride, Ethyl alaninate HCl, Ethyl DL-alaninate hydrochloride |

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below, providing a ready reference for experimental design and safety considerations.

| Property | Value | Source |

| Molecular Formula | C5H12ClNO2 | --INVALID-LINK-- |

| Molecular Weight | 153.61 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid/powder | --INVALID-LINK-- |

| Melting Point | 85-87 °C | --INVALID-LINK-- |

| Solubility | Soluble in water | --INVALID-LINK-- |

| Purity | ≥99.0% (Assay dependent) | --INVALID-LINK-- |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in dipeptide synthesis.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of DL-Alanine ethyl ester hydrochloride from DL-alanine and ethanol using thionyl chloride.

Materials:

-

DL-alanine

-

Absolute ethanol

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Vacuum filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend DL-alanine (e.g., 0.1 mol) in absolute ethanol (e.g., 100 mL).

-

Cool the suspension in an ice bath to approximately -5 °C.

-

Slowly add thionyl chloride (e.g., 0.12 mol) dropwise to the stirred suspension, maintaining the temperature below 0 °C.[1]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux (approximately 78 °C) and maintain for 1.5-2 hours.[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent by vacuum distillation using a rotary evaporator to obtain the crude product.[1]

-

The crude solid can be recrystallized from a mixture of ethanol and diethyl ether to yield purified this compound as a white crystalline solid.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Purification of this compound

This protocol details the purification of the crude product obtained from the synthesis.

Materials:

-

Crude this compound

-

Methanol

-

Diethyl ether

-

Activated charcoal (optional)

-

Erlenmeyer flasks

-

Heating plate

-

Ice bath

-

Vacuum filtration apparatus

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot methanol.

-

If the solution is colored, add a small amount of activated charcoal and briefly heat the mixture.

-

Hot filter the solution to remove the charcoal and any other insoluble impurities.

-

Slowly add diethyl ether to the hot filtrate until the solution becomes slightly cloudy.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold diethyl ether and dry them under vacuum.[2]

Solution-Phase Dipeptide Synthesis using this compound

This protocol outlines a general procedure for the formation of a dipeptide, for example, by coupling an N-protected amino acid (e.g., Boc-Gly-OH) with this compound.

Materials:

-

This compound

-

N-Boc-protected amino acid (e.g., Boc-Gly-OH)

-

Coupling agent (e.g., EDC.HCl)

-

Coupling additive (e.g., HOBt)

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Neutralization of this compound: Dissolve this compound (1.0 equivalent) in anhydrous DCM. To this stirred solution, add DIPEA (1.1 equivalents) dropwise at 0 °C. Stir the mixture at room temperature for 30 minutes to generate the free amine.

-

Activation of the N-protected Amino Acid: In a separate flask, dissolve the N-Boc-protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add EDC.HCl (1.1 equivalents) and stir for 30 minutes at 0 °C.

-

Coupling Reaction: Add the activated N-Boc-amino acid solution to the solution of free DL-Alanine ethyl ester from step 1. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up:

-

Filter the reaction mixture to remove any precipitated urea byproduct.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

-

-

Purification: The crude dipeptide can be purified by silica gel column chromatography.

Visualized Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

References

Alanine Derivatives in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alanine, a non-essential amino acid, serves as a fundamental building block for proteins and a key player in metabolic pathways. Its simple methyl side chain provides a versatile scaffold for chemical modification, leading to a diverse array of alanine derivatives. These derivatives have garnered significant interest in various research fields, from the development of novel therapeutics to their use as sophisticated tools in chemical biology. This technical guide provides a comprehensive overview of the core aspects of alanine derivatives in research, focusing on their synthesis, applications, and the experimental methodologies used to evaluate their efficacy.

I. Synthesis of Alanine Derivatives

The synthesis of alanine derivatives employs a range of chemical strategies to modify the core alanine structure. These modifications can be targeted at the amino group, the carboxylic acid group, or the methyl side chain, enabling the creation of molecules with tailored properties.

Radiolabeled Alanine Derivatives for PET Imaging

Fluorine-18 (¹⁸F) labeled L-alanine derivatives are valuable positron emission tomography (PET) tracers for tumor imaging, capitalizing on the increased amino acid metabolism in cancer cells.

Experimental Protocol: Synthesis of 3-(1-[¹⁸F]fluoromethyl)-L-alanine (L-[¹⁸F]FMA)

This protocol describes a two-step labeling reaction for the synthesis of L-[¹⁸F]FMA from a tosylate precursor.

Materials:

-

Tosylate precursor

-

¹⁸F-fluoride

-

18-Crown-6

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Trifluoroacetic acid (TFA)

-

Sterile water

-

High-Performance Liquid Chromatography (HPLC) system with a C-18 column

-

Gamma counter

Procedure:

-

Fluorination: The ¹⁸F-fluoride is activated using a complex of 18-Crown-6 and potassium carbonate in acetonitrile. This mixture is then reacted with the tosylate precursor to facilitate nucleophilic substitution of the tosylate group with ¹⁸F.

-

Deprotection: The resulting ¹⁸F-labeled intermediate is deprotected by adding trifluoroacetic acid (TFA) and heating at 60°C for 10 minutes.

-

Purification: The TFA is removed under a stream of nitrogen, and the final product is formulated in sterile water.

-

Quality Control: The chemical and radiochemical purity of the final L-[¹⁸F]FMA product is analyzed by HPLC, and the radioactivity is measured using a gamma counter.

Synthesis of Other Alanine Derivatives

A variety of other alanine derivatives have been synthesized for diverse applications, including antimicrobial and anticancer agents. For instance, (Purin-6-yl)alanines have been synthesized via palladium-catalyzed cross-coupling reactions, and diazoketone analogs have been prepared from N-phthaloyl-DL-alanine.

II. Applications of Alanine Derivatives in Research

Alanine derivatives have a broad spectrum of applications in biomedical research, particularly in drug discovery and as research tools.

Anticancer Applications

Certain alanine derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action are varied and can include targeting cancer cell metabolism or inducing apoptosis.

Table 1: Anticancer Activity of Selected Alanine Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| [d-Ala]-nocardiotide A | HeLa | IC₅₀ | 52 µM | [1] |

| Nocardiotide A (parent compound) | HeLa | IC₅₀ | 59 µM | [1] |

| 3-Amino-1-diazo-2-butanone | Mouse mammary adenocarcinoma | Inhibitory Activity | Moderate | [2] |

Antimicrobial Applications

The emergence of antibiotic resistance has spurred the search for novel antimicrobial agents. Alanine-based compounds, particularly peptide derivatives, have shown promising activity against a range of bacterial and fungal pathogens.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Test alanine derivative

-

Bacterial or fungal strain

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

96-well polypropylene microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: A bacterial or fungal culture is grown overnight and then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution: The alanine derivative is serially diluted in the microtiter plate using MHB.

-

Inoculation: The standardized inoculum is added to each well containing the diluted compound.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the derivative at which no visible growth is observed.

Table 2: Antimicrobial Activity of Alanine-Based Phenyl Sulphonamide Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| 3f | Multiple | 0.5 - 1.0 | [3] |

| 3a | Multiple | 0.5 - 1.0 | [3] |

Neurological Research

Alanine derivatives are also being investigated for their roles in the central nervous system. For example, D-alanine has been studied in the context of Alzheimer's disease and schizophrenia due to its ability to modulate the NMDA receptor[4][5]. The neurotoxic non-protein amino acid, β-N-methylamino-L-alanine (BMAA), has been implicated as an environmental factor in neurodegenerative diseases like ALS, Alzheimer's, and Parkinson's diseases[6][7].

Research Tools

Beyond their therapeutic potential, alanine derivatives are invaluable tools in chemical biology.

Alanine scanning is a site-directed mutagenesis technique used to determine the contribution of individual amino acid residues to protein structure and function. By systematically replacing residues with alanine, which has a small and chemically inert side chain, researchers can identify "hot spots" critical for protein-protein interactions or enzymatic activity[8][9].

Experimental Protocol: Two-Fragment PCR Approach for Alanine Scanning

This high-throughput method reduces PCR artifacts and increases cloning efficiency.

Materials:

-

DNA template (plasmid containing the gene of interest)

-

Mutagenic primers

-

DNA polymerase

-

DpnI restriction enzyme

-

Gibson Assembly Master Mix

-

Competent E. coli cells

Procedure:

-

Primer Design: Design mutagenic primers to introduce the desired alanine substitution.

-

Two-Fragment PCR: Perform two separate PCR reactions for each mutant, amplifying two overlapping fragments of the plasmid that contain the mutation.

-

Template Digestion: Digest the parental DNA template with DpnI.

-

Gibson Assembly: Join the two PCR fragments using Gibson Assembly to create a circular plasmid.

-

Transformation: Transform the assembled plasmids into competent E. coli cells.

-

Sequencing: Sequence the plasmids from individual colonies to confirm the desired mutation.

Radiolabeled alanine derivatives are used to study the activity of amino acid transporters, which are often upregulated in cancer cells.

Experimental Protocol: Cell Uptake Assay

This protocol measures the uptake of a radiolabeled compound into cultured cells.

Materials:

-

Cultured cells (e.g., 9L glioma or PC-3 prostate cancer cells)

-

Radiolabeled alanine derivative (e.g., L-[¹⁸F]FMA)

-

Phosphate-buffered saline (PBS)

-

1 M Sodium hydroxide (NaOH)

-

Gamma counter

-

Protein assay kit

Procedure:

-

Cell Seeding: Seed cells in multi-well plates and grow to near confluence.

-

Incubation: Wash the cells with PBS and then incubate with the radiolabeled alanine derivative in PBS at 37°C for various time points (e.g., 5, 30, 60, 120 minutes).

-

Washing: Stop the uptake by washing the cells three times with ice-cold PBS.

-

Cell Lysis: Lyse the cells with 1 M NaOH.

-

Quantification: Measure the radioactivity in the cell lysate using a gamma counter and determine the protein concentration of the lysate.

-

Data Normalization: Normalize the uptake data as a percentage of the initial dose per milligram of protein.

III. Signaling Pathways Involving Alanine and its Derivatives

Alanine and its derivatives are involved in several key metabolic and signaling pathways.

Glucose-Alanine Cycle

The glucose-alanine cycle is a metabolic pathway that facilitates the transport of nitrogen from muscle to the liver in a non-toxic form[10][11][12]. In muscle, amino groups from amino acid catabolism are transferred to pyruvate to form alanine. Alanine is then released into the bloodstream and transported to the liver. In the liver, alanine is converted back to pyruvate, which is used for gluconeogenesis, and the amino group is converted to urea for excretion[10][11][12].

Alanine-Serine-Cysteine (ASC) Transporter Signaling

The ASC transporter, particularly ASCT2 (SLC1A5), plays a crucial role in cellular metabolism by transporting neutral amino acids like alanine, serine, cysteine, and glutamine[13]. In cancer cells, ASCT2 is often overexpressed and has been linked to the activation of the mTORC1 signaling pathway, a key regulator of cell growth and proliferation[14][15]. The uptake of glutamine by ASCT2 is a rate-limiting step for the subsequent import of leucine via the LAT1 transporter, which in turn activates mTORC1[15].

IV. Conclusion

Alanine derivatives represent a rich and diverse class of molecules with significant implications for both basic and applied research. Their utility as therapeutic agents, particularly in the fields of oncology and infectious diseases, continues to be an active area of investigation. Furthermore, their role as sophisticated molecular probes, exemplified by their use in PET imaging and alanine scanning mutagenesis, provides researchers with powerful tools to unravel complex biological processes. The experimental protocols and data presented in this guide offer a foundational resource for scientists and drug development professionals seeking to explore the vast potential of alanine derivatives. Continued research in this area holds the promise of new scientific discoveries and the development of innovative therapies for a range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cycloserine - Wikipedia [en.wikipedia.org]

- 7. Inhibition of cell wall biosynthesis by analogues of alanine | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. genscript.com [genscript.com]

- 10. Cahill cycle - Wikipedia [en.wikipedia.org]

- 11. tuscany-diet.net [tuscany-diet.net]

- 12. Glucose-Alanine Cycle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Role of amino acid transporters in amino acid sensing1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for H-DL-Ala-OEt.HCl in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DL-Alanine ethyl ester hydrochloride (H-DL-Ala-OEt.HCl) as a fundamental building block in peptide synthesis. This document offers detailed protocols for both solution-phase and solid-phase peptide synthesis (SPPS), along with expected quantitative data and workflow visualizations to guide researchers in their synthetic strategies.

Introduction